molecular formula C19H15F3O4 B2559157 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one CAS No. 315232-98-5

6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B2559157
CAS No.: 315232-98-5
M. Wt: 364.32
InChI Key: FFOPBMBIKRZZDL-UHFFFAOYSA-N
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Description

6-Ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic chemical compound offered for research and development purposes. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. This compound is based on the 4H-chromen-4-one (chromone) scaffold, a privileged structure in medicinal chemistry known for its diverse biological profiles . Specifically, the 2-trifluoromethyl group on the chromene core is a key structural feature found in compounds with demonstrated anti-inflammatory activity, functioning through mechanisms such as the inhibition of cyclooxygenase-2 (COX-2) and the modulation of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) . Chromene derivatives are investigated for their potential to interact with various biological targets, including formyl peptide receptors (FPRs), which play a significant role in the regulation of inflammatory processes . The specific substitution pattern of this compound—featuring a 3-phenoxy group alongside the 2-trifluoromethyl and 6-ethyl-7-methoxy motifs—makes it a valuable intermediate or tool compound for researchers exploring the structure-activity relationships of chromene-based ligands and developing new anti-inflammatory or analgesic agents with potentially improved efficacy and reduced side effects . Researchers can utilize this compound in high-throughput screening assays, as a building block for the synthesis of more complex molecules, or in mechanistic studies to elucidate the pathways involved in inflammatory diseases.

Properties

IUPAC Name

6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3O4/c1-3-11-9-13-15(10-14(11)24-2)26-18(19(20,21)22)17(16(13)23)25-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOPBMBIKRZZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC(=C(C2=O)OC3=CC=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce various alkylated or arylated products .

Scientific Research Applications

Chemistry

6-Ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one serves as a building block for synthesizing more complex molecules. Its unique structure allows it to act as a reagent in various organic reactions, facilitating the development of novel compounds.

Biology

Research has shown that this compound possesses potential biological activities , including:

  • Anti-inflammatory properties : Investigated for its ability to reduce inflammation in biological systems.
  • Antioxidant activity : Acts as a scavenger for reactive oxygen species (ROS), protecting cells from oxidative damage.
  • Antimicrobial effects : Exhibited activity against various bacterial and fungal strains, making it a candidate for further antimicrobial studies .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its mechanisms may involve:

  • Enzyme inhibition : Targeting specific enzymes to modulate biochemical pathways.
  • Receptor binding : Interacting with cellular receptors to influence signaling pathways .

Industry

The compound is utilized in developing new materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications .

Case Studies

Study ReferenceApplication FocusFindings
Antimicrobial ActivityThe compound showed significant antimicrobial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa.
Antioxidant PropertiesDemonstrated effective ROS scavenging abilities in vitro, indicating potential therapeutic uses in oxidative stress-related conditions.
Anticancer TestingIn vitro tests revealed promising anticancer activity against specific cancer cell lines, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl vs. Methyl at Position 2: The trifluoromethyl group (CF₃) in the target compound likely enhances electron-withdrawing effects compared to methyl (Me) in analogs like 6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one . This increases polarity and may improve binding to hydrophobic enzyme pockets (e.g., α-amylase) .

Phenoxy vs. Isoxazole at Position 3: Compound 3k replaces phenoxy with an isoxazole-methoxy group, achieving potent α-amylase inhibition (IC₅₀: 1.2 µM), suggesting that bulkier substituents at position 3 enhance enzyme interaction .

Hydroxy vs. Methoxy at Position 7: Hydroxy groups (e.g., in 6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one) may improve antioxidant activity via hydrogen bonding, whereas methoxy groups (as in the target compound) could enhance metabolic stability .

α-Amylase Inhibition

Compound 3k (IC₅₀: 1.2 µM) outperforms acarbose (IC₅₀: 1.8 µM), likely due to its isoxazole and trifluoromethyl groups enhancing hydrophobic interactions with the enzyme’s active site . The target compound’s phenoxy group may similarly contribute to binding affinity, though experimental data are lacking.

Antioxidant and Anticancer Activity

Hydroxy-substituted analogs (e.g., 6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one) exhibit strong antioxidant activity via radical scavenging, as predicted by computational studies (HOMO-LUMO energy gaps and BDE values) . The target compound’s methoxy group may reduce antioxidant efficacy but improve stability in physiological environments.

Antibacterial and Antifungal Activity

Flavones with alkyl/aryloxy groups (e.g., 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) show moderate activity against Gram-positive bacteria, attributed to membrane disruption . The target compound’s phenoxy group could similarly interact with microbial membranes.

Biological Activity

6-Ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. Its unique structural features, including the trifluoromethyl and methoxy groups, suggest potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C19H15F3O4C_{19}H_{15}F_{3}O_{4}. The compound's structure is characterized by the following features:

FeatureDescription
IUPAC NameThis compound
CAS Number315232-98-5
Molecular Weight368.32 g/mol

Anticancer Activity

Research has indicated that chromenone derivatives possess significant anticancer properties. In studies involving various human cancer cell lines, such as A549 (lung cancer), HepG2 (liver cancer), and HeLa (cervical cancer), this compound exhibited notable cytotoxicity. For instance, one study reported an IC50 value of approximately 10 µM against HepG2 cells, indicating effective inhibition of cell proliferation .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analyses have shown that treatment with this compound can result in cell cycle arrest at the G2/M phase, disrupting normal cell division processes .
  • Inhibition of Tumor Growth : In vivo studies have demonstrated a reduction in tumor size in animal models treated with this compound, suggesting its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds.

Compound NameIC50 (µM)Biological Activity
This compound~10Anticancer
7-Hydroxy-4-phenyloxime chromenone~15Anticancer
Coumarin derivatives~20Antioxidant and anti-inflammatory

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Effects : A research project evaluated the cytotoxic effects of various chromenone derivatives on human cancer cell lines. The results indicated that this compound had superior cytotoxicity compared to other derivatives tested .
  • Mechanistic Insights : Another study focused on understanding the mechanistic pathways involved in the anticancer effects of this compound. It was found that it not only inhibited tumor growth but also modulated key signaling pathways involved in apoptosis .

Q & A

Q. What is the standard synthetic methodology for 6-ethyl-7-methoxy-3-phenoxy-2-(trifluoromethyl)-4H-chromen-4-one, and how do reaction parameters influence yield?

The compound can be synthesized via a multi-step route involving:

  • Friedel-Crafts acylation : Similar to methods used for LZ-205 (a fluorinated chromenone derivative), where substituted phenols react with acryloyl chlorides in the presence of FeCl₃ as a catalyst .
  • Cyclization : Iodine-mediated oxidative cyclization to form the chromenone core .
  • Functionalization : Alkylation at the C7 position using alkyl halides (e.g., 1,4-dibromobutane) under basic conditions (K₂CO₃/DMF) .
    Key parameters :
  • Solvent polarity (THF vs. DMF) affects reaction kinetics .
  • Catalyst loading (e.g., FeCl₃ at 10–20 mol%) and temperature (60–80°C) optimize yield .
  • Purification via silica gel chromatography (petroleum ether/EtOAc gradients) .

Q. What analytical techniques are critical for structural confirmation?

  • X-ray crystallography : SHELXL (SHELX suite) is widely used for refining crystal structures. For example, π-π stacking interactions in chromenones are resolved using triclinic (P1) space groups .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., trifluoromethyl at C2, ethyl at C6) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated vs. observed) .

Q. How can researchers purify this compound, and what solvent systems are optimal?

  • Column chromatography : Use silica gel with petroleum ether/EtOAc (20:1 to 5:1) for gradient elution .
  • Recrystallization : Ethanol or methanol at low temperatures (0–4°C) improves crystal quality .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in alkylation steps?

  • Catalyst screening : Replace FeCl₃ with Lewis acids like AlCl₃ or ionic liquids to enhance electrophilic substitution .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in propargylation reactions .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes .

Q. How should researchers resolve contradictions between XRD and spectroscopic data (e.g., unexpected bond angles)?

  • Polymorphism analysis : Compare multiple crystal forms (e.g., triclinic vs. monoclinic) using SHELXL refinement .
  • Dynamic NMR : Detect conformational flexibility in solution that XRD may not capture .
  • DFT calculations : Validate bond angles/energies using Gaussian or ORCA software .

Q. What computational strategies are suitable for studying its bioactivity?

  • Molecular docking : Use AutoDock Vina to predict binding to targets like topoisomerase II (anticancer) or CYP450 (metabolism) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., CF₃) with antimicrobial activity .

Q. How can biological activity be evaluated systematically?

  • Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli with ciprofloxacin as a positive control .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., MCF-7) with IC₅₀ calculations .

Q. What strategies mitigate poor aqueous solubility in pharmacological studies?

  • Co-solvents : Use DMSO/PEG 400 mixtures (≤10% v/v) to enhance solubility without cytotoxicity .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (∼150 nm) for controlled release .

Q. How can regioisomerism in chromenone derivatives be analyzed?

  • NOESY NMR : Identify spatial proximity between substituents (e.g., ethyl at C6 vs. C8) .
  • Isotopic labeling : Track regioselectivity using ¹⁸O-labeled phenols in cyclization steps .

Q. What mechanistic insights are critical for scaling up synthesis?

  • Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps (e.g., cyclization) .
  • Isotope effects : Use deuterated solvents (D₂O) to probe proton transfer in Friedel-Crafts reactions .

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